molecular formula C13H16ClF4N B1450221 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride CAS No. 2060008-14-0

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride

Cat. No. B1450221
M. Wt: 297.72 g/mol
InChI Key: ACZVWLBRPGDCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride” is a chemical compound with the molecular weight of 297.72 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a trifluoromethyl group, and a fluorine atom . The InChI code for this compound is 1S/C13H15F4N.ClH/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17;/h3-4,7,18H,2,5-6,8H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 161-165°C . It is stored at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • 4-Fluoropyrrolidine derivatives, including those similar to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from N-protected 4-hydroxyproline, serve as valuable synthons for preparing various medicinal compounds in high yield (Singh & Umemoto, 2011).

Chemical Synthesis and Reactivity

  • Organic fluorine chemistry, which includes the synthesis and reaction of β-fluoropyrrole derivatives, involves reactions with primary amines at ambient temperatures. This process demonstrates the versatility of fluorine-containing compounds in creating diverse molecular structures (Kim et al., 2007).
  • A practical synthesis method for compounds closely related to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride was developed, highlighting the importance of such compounds in chemical synthesis (Vaid et al., 2012).

Material Science and Polymer Chemistry

  • In material science, compounds with the 4-fluoro-3-trifluoromethyl phenyl group have been used to synthesize novel arylene ether polymers with high glass-transition temperatures and good solubility in various organic solvents. These polymers show potential in applications requiring optical transparency in the visible light spectrum (Huang et al., 2007).

Biochemical Studies

  • Compounds structurally similar to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride have been examined for their role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Such studies contribute to understanding the biochemical pathways influenced by these compounds (Palanki et al., 2000).

Organic Chemistry and Fluorine Chemistry

  • The research in organic fluorine chemistry, including the fluorination of methyl pyridines, provides insight into the chemical behavior and potential applications of fluorinated pyrrolidine derivatives (Plevey et al., 1982).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, which include this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4N.ClH/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17;/h3-4,7,18H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZVWLBRPGDCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride
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2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride
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2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride
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2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride
Reactant of Route 6
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride

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